molecular formula C11H16N2O3 B2942933 4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 478249-43-3

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2942933
CAS RN: 478249-43-3
M. Wt: 224.26
InChI Key: YGOAPIXLOKWHBX-UHFFFAOYSA-N
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Description

4-Acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known as 4-AP, is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of the pyrrole family of compounds and is used in a variety of biochemical and physiological experiments. 4-AP has been studied for its potential to improve the efficacy of drugs and its ability to modulate the activity of various enzymes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have detailed synthesis methods for pyrrole derivatives, highlighting the versatility of pyrrole chemistry. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from amino-N-aryl-pyrazoles demonstrates the complex reactions pyrrole compounds can undergo (Hassan, Hafez, & Osman, 2014).
  • Characterization of New Compounds : The isolation of new pyrrole compounds from natural sources, such as Streptomyces griseocarneus, and their structural elucidation using advanced techniques like NMR and MS, show the ongoing interest in discovering new pyrrole-based molecules with potential applications (Wattanasuepsin et al., 2017).

Biological Activities

  • Antibacterial Properties : Pyrrole compounds have been reported to exhibit antibacterial activities. For example, 1-methoxypyrrole-2-carboxamide showed efficacy against various bacteria, indicating the potential of pyrrole derivatives in developing new antibacterial agents (Wattanasuepsin et al., 2017).
  • Antiviral and Antitubercular Activities : Research into pyrrole derivatives has also explored their potential in antiviral and antitubercular therapies, with studies on specific pyrrole-2-carboxamide derivatives showing promising results against certain viral infections and tuberculosis, highlighting the broad spectrum of biological activities of these compounds (Saxena, Coleman, Drach, & Townsend, 1990).

Structural Studies

  • Conformational and Structural Analysis : Investigations into the crystal structures and molecular conformations of pyrrole derivatives provide insights into their potential interactions with biological targets, contributing to the design of more effective molecules. Structural studies have shown the influence of different substituents on the properties and potential applications of pyrrole compounds (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

properties

IUPAC Name

4-acetyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(14)9-6-10(13-7-9)11(15)12-4-3-5-16-2/h6-7,13H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAPIXLOKWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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